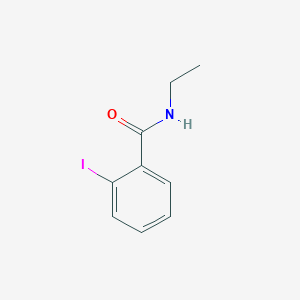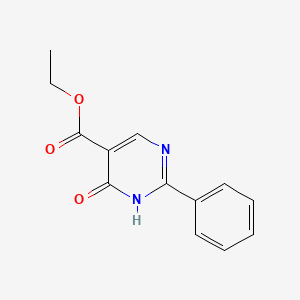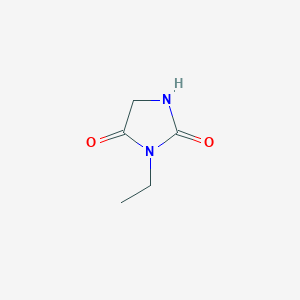
3-Ethylimidazolidine-2,4-dione
Übersicht
Beschreibung
3-Ethylimidazolidine-2,4-dione is a chemical compound with the CAS Number: 2221-20-7. It has a molecular weight of 128.13 and its IUPAC name is 3-ethyl-2,4-imidazolidinedione .
Synthesis Analysis
A variety of new compounds containing two or three biologically active imidazolidine-2,4-dione cores have been synthesized through two- and three-way optimization of 3 and 4CR by Knoevenagel condensation .Molecular Structure Analysis
The InChI code for 3-Ethylimidazolidine-2,4-dione is1S/C5H8N2O2/c1-2-7-4 (8)3-6-5 (7)9/h2-3H2,1H3, (H,6,9) . Chemical Reactions Analysis
The compounds containing imidazolidine-2,4-dione cores have been synthesized through two- and three-way optimization of 3 and 4CR by Knoevenagel condensation .Physical And Chemical Properties Analysis
3-Ethylimidazolidine-2,4-dione is a solid substance . Its molecular formula is C5H8N2O2 .Wissenschaftliche Forschungsanwendungen
Anticonvulsant Activity
3-Ethylimidazolidine-2,4-dione has been studied for its potential anticonvulsant activity. Molecular docking studies have shown that certain synthesized compounds containing this molecule have a high binding affinity towards the Voltage-Gated Sodium Channel Inner Pore (VGCIP), which is a target for Anticonvulsant Drug Binding (ADB). This suggests that these compounds may be considered as good anticonvulsant agents .
Antibacterial Properties
This compound has also been investigated for its antibacterial properties. Molecular docking calculations using the active sites of various bacterial proteins have been performed. The results suggest that certain derivatives of 3-Ethylimidazolidine-2,4-dione have efficient antibacterial activity against both Gram-positive and Gram-negative bacteria .
Anti-epileptic Activity
Imidazolidine-2,4-dione derivatives, which include 3-Ethylimidazolidine-2,4-dione, have been extensively studied for their anti-epileptic activity .
Anti-tuberculosis Activity
These derivatives have also been researched for their potential anti-tuberculosis activity .
Anti-diabetic Activity
Research has shown that imidazolidine-2,4-dione derivatives exhibit a wide range of pharmacological activities, including anti-diabetic activity .
Anti-inflammatory Activity
These compounds have been studied for their anti-inflammatory properties .
Analgesic Activity
Imidazolidine-2,4-dione derivatives have been researched for their potential analgesic (pain-relieving) activity .
Anti-viral and Anti-depressant Activities
These compounds have also been studied for their potential anti-viral and anti-depressant activities .
Wirkmechanismus
Target of Action
It is structurally similar to thiazolidinediones (tzds), which are known to act by activating ppars (peroxisome proliferator-activated receptors), a group of nuclear receptors, specific for pparγ (ppar-gamma, pparg) . The endogenous ligands for these receptors are free fatty acids (FFAs) and eicosanoids .
Mode of Action
TZDs act by binding to PPARγ and can improve different insulin-resistant states in both human and animal studies . When activated, the receptor binds to DNA in complex with the retinoid X receptor (RXR), another nuclear receptor, increasing transcription of a number of specific genes and decreasing transcription of others .
Biochemical Pathways
The main effect of expression and repression of specific genes is an increase in the storage of fatty acids in adipocytes, thereby decreasing the amount of fatty acids present in circulation . As a result, cells become more dependent on the oxidation of carbohydrates, more specifically glucose, in order to yield energy for other cellular processes .
Result of Action
Tzds, which are structurally similar, have been shown to decrease plasma glucose and insulin levels and improve some of the abnormalities of lipid metabolism .
Eigenschaften
IUPAC Name |
3-ethylimidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2/c1-2-7-4(8)3-6-5(7)9/h2-3H2,1H3,(H,6,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVGKKACSLZHMQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CNC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethylimidazolidine-2,4-dione | |
CAS RN |
2221-20-7 | |
| Record name | 3-ethylimidazolidine-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



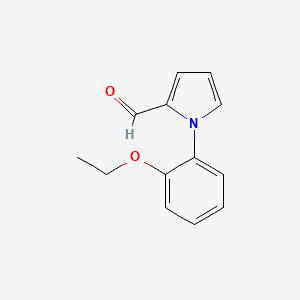
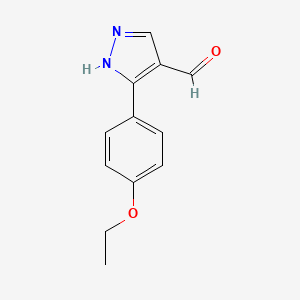
![3-[(4-Ethoxyphenyl)amino]-3-oxopropanoic acid](/img/structure/B3021146.png)
![3-[(2-Ethoxyphenyl)amino]-3-oxopropanoic acid](/img/structure/B3021147.png)
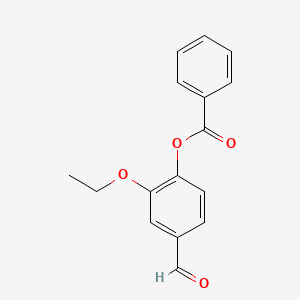

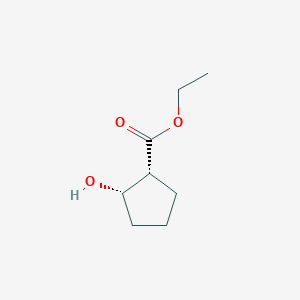

![Carbamic acid, [2-(1H-indol-3-yl)ethyl]-, ethyl ester](/img/structure/B3021157.png)
